Syk Inhibitor II is a selective inhibitor of spleen tyrosine kinase (SYK) frequently employed in scientific research to investigate the role of SYK in various cellular processes. [, , , ] SYK is a non-receptor tyrosine kinase involved in signal transduction pathways initiated by immune receptors like the B-cell receptor (BCR). [] Inhibitors like Syk Inhibitor II are valuable tools for dissecting these pathways and exploring SYK as a potential therapeutic target for diseases like cancer and immune disorders. [, , ]
Syk Inhibitor II is identified by its CAS number 227449-73-2 and is commercially available from suppliers such as MedChemExpress and Sigma-Aldrich. It belongs to a class of compounds known as tyrosine kinase inhibitors, specifically targeting the spleen tyrosine kinase enzyme. These inhibitors are crucial in modulating immune responses, making them valuable in research and potential clinical applications.
The synthesis of Syk Inhibitor II involves several key steps that focus on creating a compound with high selectivity for the spleen tyrosine kinase. The synthesis typically follows these methods:
For example, studies have indicated that an aminoethylamino moiety at the 2-position of the pyrimidine ring is critical for the inhibitory activity against spleen tyrosine kinase .
Syk Inhibitor II's molecular structure can be characterized by its core components that typically include:
The molecular formula for Syk Inhibitor II can be represented as , indicating a complex structure that allows for specific interactions within the active site of the enzyme. Detailed structural analysis often employs techniques like X-ray crystallography or NMR spectroscopy to elucidate precise configurations and confirm binding interactions .
Chemical reactions involving Syk Inhibitor II primarily focus on its interaction with spleen tyrosine kinase. The key reactions include:
The effectiveness of Syk Inhibitor II is often quantified using assays that measure its IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity .
The mechanism of action for Syk Inhibitor II involves competitive inhibition at the ATP-binding site of spleen tyrosine kinase. This interaction prevents ATP from binding, thereby blocking downstream signaling pathways that are crucial for cellular responses such as proliferation and differentiation.
Syk Inhibitor II exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for potential therapeutic use .
Syk Inhibitor II has several scientific applications:
Table 1: Functional Domains of Syk Kinase
Domain/Region | Amino Acid Residues | Function | Regulatory Mechanism |
---|---|---|---|
Tandem SH2 domains | 1-261 | pITAM binding | Head-to-tail orientation engages pYXXL/I motifs |
Interdomain A | Variable (≈20 aa) | Auto-inhibition control | Phosphorylation disrupts linker-kinase sandwich |
Interdomain B | 262-370 | Kinase activation | Phosphorylation at Tyr342/346 enhances activity |
Kinase domain (SH1) | 371-635 | Substrate phosphorylation | Activated by Tyr525/526 phosphorylation |
Syk mediates proximal signaling in hematopoietic cells through:
Syk drives survival pathways in leukemias/lymphomas:
Table 2: Syk Inhibitors in Hematologic Malignancies
Inhibitor | Clinical Stage | Key Targets | Therapeutic Applications |
---|---|---|---|
Fostamatinib (R406/R788) | FDA-approved (ITP) | SYK, FLT3, JAK2 | Rheumatoid arthritis, ITP, DLBCL |
Entospletinib (GS-9973) | Phase III | SYK-selective | CLL, AML with HOXA9/MEIS1 |
Cerdulatinib | Phase II | SYK/JAK dual inhibitor | Follicular lymphoma, T-cell lymphomas |
Syk Inhibitor II | Preclinical | SYK (IC₅₀=41 nM) | Allergic inflammation, B-cell malignancies |
Syk integrates inflammatory signals in:
Syk inhibition offers advantages over kinase-domain competitors:
Table 3: Syk Inhibitor II Profile
Property | Value | Significance |
---|---|---|
Molecular Weight | 340.30 g/mol | Favorable pharmacokinetics |
SYK IC₅₀ | 41 nM | High potency for SYK kinase |
Selectivity | >100-fold vs ZAP-70 (IC₅₀=11.2 µM) | Minimizes off-target effects |
Cellular Activity | IC₅₀=460 nM (5-HT release assay) | Efficacy in immune cell models |
In Vivo Efficacy | ID₅₀=13.2 mg/kg (anaphylaxis model) | Proof-of-concept in disease models |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: